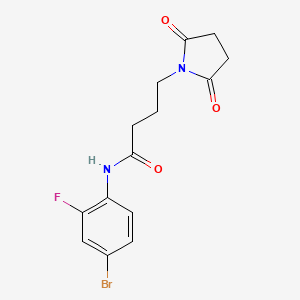![molecular formula C21H29N3O3 B4751733 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4751733.png)
1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-Butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPP is a pyrrolidinecarboxamide derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes. 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has also been investigated as a potential ligand for the sigma-1 receptor, which has been implicated in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of DPP-4 and the binding to sigma-1 receptors. DPP-4 inhibition leads to increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and reduce blood glucose levels. Sigma-1 receptor binding has been shown to modulate various cellular processes, including calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide inhibits DPP-4 activity and increases GLP-1 and GIP secretion. 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has also been shown to bind to sigma-1 receptors and modulate calcium signaling and protein folding. In vivo studies have shown that 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide reduces blood glucose levels and improves glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4 and sigma-1 receptors, its stability, and its ease of synthesis. However, 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide. One direction is to further investigate its potential as a DPP-4 inhibitor and a ligand for sigma-1 receptors in the treatment of type 2 diabetes and neurological and psychiatric disorders. Another direction is to develop new synthetic methods for 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide and its analogs to improve their properties and increase their availability. Additionally, further studies are needed to evaluate the safety and toxicity of 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide and its analogs in vivo and to explore their potential applications in other fields of scientific research.
Eigenschaften
IUPAC Name |
1-butyl-5-oxo-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-2-3-11-24-15-17(14-19(24)25)20(26)22-18-9-7-16(8-10-18)21(27)23-12-5-4-6-13-23/h7-10,17H,2-6,11-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAQWLNSPPLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![N-(4-acetylphenyl)-2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acrylamide](/img/structure/B4751659.png)
![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)


![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![4-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751685.png)
![8-ethoxy-4,4-dimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4751692.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4751710.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4751717.png)
![4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)
